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Compound of Interest

Compound Name: Levocloperastine

Cat. No.: B195437

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of
Levocloperastine in bulk drug substance. The protocols outlined below include UV-Visible
Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and a proposed Non-
Aqueous Titrimetric method. Each section contains a detailed experimental protocol, a
summary of quantitative data for easy comparison, and a workflow diagram.

UV-Visible Spectrophotometry

Application Note: This spectrophotometric method is a simple, rapid, and cost-effective
technique for the quantification of Levocloperastine fendizoate. The method is based on the
measurement of the absorbance of the drug in the ultraviolet region. It is suitable for routine
quality control analysis.

Experimental Protocol

1.1. Principle: Levocloperastine fendizoate exhibits a distinct absorption maximum (Amax) in
the UV spectrum, and the absorbance at this wavelength is directly proportional to its
concentration, following the Beer-Lambert law.

1.2. Reagents and Materials:

o Levocloperastine fendizoate reference standard
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Methanol (AR grade)

Sodium Hydroxide (NaOH), 0.1N solution

Volumetric flasks (10 mL, 50 mL, 100 mL)

Pipettes

UV-Visible Spectrophotometer

1.3. Instrumentation:

e Adouble beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and
wavelength accuracy of £0.5 nm, equipped with 1 cm matched quartz cells.

1.4. Preparation of Standard Stock Solution:

o Accurately weigh about 25 mg of Levocloperastine fendizoate reference standard.

e Transfer it to a 50 mL volumetric flask.

e Dissolve and make up the volume with methanol to obtain a concentration of 0.5 mg/mL (500
pg/mL).

1.5. Preparation of Working Standard Solutions:
o Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask.
e Dilute to the mark with 0.1N NaOH to get a solution of 50 pug/mL.

e From this solution, prepare a series of dilutions in 10 mL volumetric flasks using 0.1N NaOH
to obtain concentrations ranging from 2 to 10 pg/mL.[1]

1.6. Analytical Procedure:

o Set the spectrophotometer to scan the wavelength range of 200-400 nm.

e Use 0.1N NaOH as a blank.
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e Scan a working standard solution (e.g., 10 ug/mL) to determine the wavelength of maximum
absorbance (Amax). The Amax for Levocloperastine fendizoate is approximately 350 nm.[1]

o Measure the absorbance of all the prepared working standard solutions at 350 nm.
e Plot a calibration curve of absorbance versus concentration.

o Determine the concentration of the bulk drug sample by measuring its absorbance and
interpolating the concentration from the calibration curve.

1.7. Sample Preparation (from Bulk Drug):

o Prepare a stock solution of the Levocloperastine bulk drug in methanol at a concentration
of 0.5 mg/mL.

 Dilute this stock solution with 0.1N NaOH to a concentration within the calibration range
(e.g., 6 pg/mL).

o Measure the absorbance and calculate the concentration.

Workflow Diagram: UV-Visible Spectrophotometry
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Caption: Workflow for Levocloperastine quantification by UV-Vis Spectrophotometry.
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Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)

Application Note: RP-HPLC is a highly specific, sensitive, and accurate method for the
guantification of Levocloperastine. It is capable of separating Levocloperastine from
potential impurities and degradation products, making it a stability-indicating method. This
method is suitable for quality control and regulatory submissions.

Experimental Protocol

2.1. Principle: The method separates Levocloperastine from other components on a C18
stationary phase using a suitable mobile phase. The analyte is detected by a UV detector at a
specific wavelength, and the peak area is proportional to the concentration of the drug.

2.2. Reagents and Materials:

Levocloperastine reference standard

o Acetonitrile (HPLC grade)

¢ Methanol (HPLC grade)

o Potassium dihydrogen phosphate (AR grade)

o Orthophosphoric acid (AR grade)

o Water (HPLC grade)

¢ 0.45 pym membrane filters

2.3. Instrumentation and Chromatographic Conditions:

e Instrument: HPLC system with a pump, autosampler, column oven, and UV detector.
e Column: C18 (250 mm x 4.6 mm, 5 pum patrticle size).[2]

+ Mobile Phase: A mixture of buffer (pH 3.5) and acetonitrile in a 50:50 ratio. The buffer can be
prepared using potassium dihydrogen phosphate and the pH adjusted with orthophosphoric
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acid.[2] An alternative mobile phase is a 10mM buffer (pH 6.5) and acetonitrile (50:50, v/v).[3]

e Flow Rate: 1.0 mL/min.[2][3]

e Column Temperature: 30 °C.[2]

e Detection Wavelength: 273 nm[2] or 227 nm.[3]

e Injection Volume: 20 pL.

2.4. Preparation of Mobile Phase:

» Prepare the buffer solution as required.

¢ Mix the buffer and acetonitrile in the specified ratio.

« Filter the mobile phase through a 0.45 um membrane filter and degas before use.
2.5. Preparation of Standard Stock Solution:

» Accurately weigh about 25 mg of Levocloperastine reference standard.

o Transfer to a 50 mL volumetric flask.

» Dissolve and dilute to volume with the mobile phase to obtain a concentration of 500 pg/mL.
2.6. Preparation of Working Standard Solutions:

o Prepare a series of dilutions from the standard stock solution using the mobile phase to
obtain concentrations in the desired linearity range (e.g., 10-30 ug/mL for Levocloperastine
fendizoate).[3]

2.7. Analytical Procedure:

e Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable
baseline is achieved.

« Inject the blank (mobile phase) to ensure no interfering peaks are present.
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« Inject the standard solutions in triplicate.
o Plot a calibration curve of peak area versus concentration.
« Inject the sample solution and determine the peak area for Levocloperastine.

o Calculate the concentration of Levocloperastine in the sample from the calibration curve.
The retention time for Levocloperastine is expected to be around 5.4 minutes under the
conditions described with a pH 3.5 buffer[2] or around 3.17 minutes with a pH 3.5 buffer and
methanol as the organic modifier.[4]

2.8. Sample Preparation (from Bulk Drug):

o Accurately weigh the bulk drug sample to prepare a stock solution of a known concentration
(e.g., 500 pg/mL) in the mobile phase.

« Dilute this solution with the mobile phase to fall within the concentration range of the
calibration curve.

« Filter the solution through a 0.45 um filter before injection.

Workflow Diagram: RP-HPLC Method

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b195437?utm_src=pdf-body
https://www.benchchem.com/product/b195437?utm_src=pdf-body
https://www.benchchem.com/product/b195437?utm_src=pdf-body
https://www.semanticscholar.org/paper/NON%E2%80%90AQUEOUS-ACID%E2%80%90BASE-TITRATIONS-IN-PHARMACEUTICAL-Ekeblad-Erne/f4208157231b16f6c910312e0f4eb131a1513d95
https://unacademy.com/content/nta-ugc/study-material/pharmaceutical-analysis/acid-base-titration/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation

(Weigh Levocloperastine Bulk Drug) ( Prepare & Degas Mobile Phase )

\
Prepare Stock Solution .
( (in Mobile Phase) ] HPLC with UV Detector

Analysis

Instrumentation

4

(Prepare Working Standards) ( Equilibrate HPLC System )

A

P Inject Standards
N )

A

( Generate Calibration Curve )

\

Inject Sample

Y

( Quantify Levocloperastine )

Click to download full resolution via product page

Caption: Workflow for Levocloperastine quantification by RP-HPLC.
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Non-Aqueous Acid-Base Titration (Proposed
Method)

Application Note: This method is proposed for the assay of Levocloperastine bulk drug based
on its basic properties. Levocloperastine, a tertiary amine, is a weak base that can be
accurately quantified in a non-aqueous medium to provide a sharp endpoint. This titrimetric
method is simple, requires basic laboratory equipment, and is suitable for the assay of the bulk
drug substance.

Experimental Protocol

3.1. Principle: Levocloperastine, acting as a weak base, is dissolved in a suitable non-
aqueous solvent (glacial acetic acid) which enhances its basicity. It is then titrated with a strong
acid (perchloric acid) in a non-aqueous medium. The endpoint is determined potentiometrically
or by using a visual indicator.

3.2. Reagents and Materials:

¢ Levocloperastine bulk drug

e Perchloric acid (HCIOa4), 0.1 M in glacial acetic acid

o Glacial acetic acid (AR grade)

e Acetic anhydride (AR grade)

o Potassium hydrogen phthalate (KHP), primary standard

o Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
3.3. Instrumentation:

» Analytical balance

e Burette (50 mL)

» Potentiometer with a glass and reference electrode (optional, for potentiometric titration)
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e Magnetic stirrer

3.4. Preparation and Standardization of 0.1 M Perchloric Acid:

e Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid and 30 mL of acetic
anhydride.

o Allow the solution to stand for 24 hours.

o Standardize the solution against accurately weighed primary standard potassium hydrogen
phthalate (approx. 0.5 g), dissolved in 50 mL of glacial acetic acid.

o Add 2-3 drops of crystal violet indicator and titrate with the prepared perchloric acid solution
until the color changes from violet to yellowish-green.

o Calculate the molarity of the perchloric acid solution.

3.5. Analytical Procedure:

o Accurately weigh about 300 mg of the Levocloperastine bulk drug.

e Dissolve it in 50 mL of glacial acetic acid.

e Add 2-3 drops of crystal violet indicator.

« Titrate with the standardized 0.1 M perchloric acid to the same yellowish-green endpoint
observed during standardization.

e Perform a blank titration (titrating 50 mL of glacial acetic acid with the titrant) and make
necessary corrections.

e The endpoint can also be determined potentiometrically by monitoring the potential change
as a function of the titrant volume. The equivalence point is the point of maximum inflection
on the titration curve.

3.6. Calculation: The percentage purity of Levocloperastine can be calculated using the
following formula:
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% Purity = (V * M * E) / W * 100

Where:

V = Volume of perchloric acid consumed (mL), corrected for the blank

M = Molarity of the perchloric acid solution

E = Equivalent weight of Levocloperastine

W = Weight of the Levocloperastine sample taken (mg)

Workflow Diagram: Non-Aqueous Titration
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Caption: Workflow for Levocloperastine quantification by Non-Aqueous Titration.

Summary of Quantitative Data
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UV-Visible Non-Aqueous
RP-HPLC RP-HPLC .
Parameter Spectrophoto Titration
(Method 1) (Method 2)
metry (Proposed)
Brinciol Absorbance Chromatographic  Chromatographic  Volumetric
rinciple
P Measurement Separation Separation Analysis
Wavelength )
~350 nm[1] 273 nm[2] 227 nm[3] Not Applicable
(Amax)

Linearity Range

2 - 10 pg/mL[1]

20 - 80 pug/mL[4]

10 - 30 pg/mL[3]

Not Applicable

Correlation

Coefficient (r?)

> 0.999[1]

> 0.999[4]

> 0.999[3]

Not Applicable

Limit of Detection 1.012 pglmL[1] 0.146 pg/mL[4] 0.496 pg/mL[5] Method
: m : m . m
(LOD) Hd Hd Hd Dependent
Limit of
o Method
Quantification 3.036 pg/mL[1] 0.444 pg/mL[4] 1.503 pg/mL[5]
Dependent
(LOQ)
Accuracy (% Typically 98- Typically 98-
A 99.75 + 0.67%][1] ypicaly ypicaly Typically >99%
Recovery) 102% 102%][3]
Precision 2%[1] 2%[4] 2%[3] Typically <1%
< 2% < 2% < 2% ically <1%
(%RSD) ypicaly
High-specificit High-specificit
] Routine QC, gn-sp ”y gn-sp ”y Bulk drug assay,
Primary Use assays, stability assays, stability

simple assays

studies

studies

purity check

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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